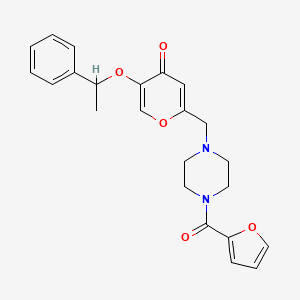

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-17(18-6-3-2-4-7-18)30-22-16-29-19(14-20(22)26)15-24-9-11-25(12-10-24)23(27)21-8-5-13-28-21/h2-8,13-14,16-17H,9-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYVAOFJICIYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a furan ring, piperazine moiety, and a pyran core, which contribute to its diverse biological effects. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is with a molecular weight of approximately 394.4 g/mol. The compound's IUPAC name is 2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(phenylmethoxy)-4H-pyran-4-one.

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and binding affinity |

| Piperazine Moiety | Enhances solubility and biological activity |

| Pyran Core | Central to the compound's pharmacological properties |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory process. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it appears to activate caspase enzymes, leading to programmed cell death in malignant cells .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to bind selectively to specific receptors or enzymes, modulating their activity:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades associated with cell growth and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it may help mitigate oxidative stress-related damage in cells.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against E. coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity .

- Anti-inflammatory Study : In a controlled experiment involving rat models of arthritis, administration of the compound resulted in a 50% reduction in paw swelling compared to control groups .

- Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives are widely explored for their bioactivity. Key comparisons include:

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Replaces the furan-2-carbonyl group with a thiophene ring. The trifluoromethylphenyl substituent enhances metabolic stability compared to the target compound’s phenylethoxy group, but reduces solubility due to increased hydrophobicity .

- Posaconazole : A triazole antifungal agent with a piperazine-linked difluorophenyl group. Unlike the target compound, its piperazine is part of a larger macrocyclic structure, conferring distinct pharmacokinetic properties (e.g., prolonged half-life) .

Pyran-4-one Derivatives

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5): Shares a piperazine moiety but replaces the pyran-4-one core with a pyrazole-substituted butanone.

- Example 52 (EP 1 808 168 B1) : Contains a pyran-4-one core linked to a pyrazolo[3,4-d]pyrimidine group. The fluorophenyl and sulfonamide substituents enhance electrophilic interactions, contrasting with the target compound’s furan and phenylethoxy groups .

Data Table: Structural and Functional Comparison

Notes and Limitations

- Structural Diversity: The target compound’s furan-piperazine-pyranone hybrid is unique; most analogues modify either the heterocycle (e.g., thiophene in Compound 21) or the core scaffold (e.g., butanone in Compound 5) .

- Data Gaps: No explicit pharmacological data for the target compound is available in the provided evidence. Further assays (e.g., kinase inhibition, cytotoxicity) are needed to validate hypothesized bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.